molecular formula C9H13O4 B2920472 (1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid CAS No. 2055841-08-0

(1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid

Cat. No. B2920472
CAS RN: 2055841-08-0
M. Wt: 185.2
InChI Key: DJSPVAXZXBCUSV-RQJHMYQMSA-M
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Description

(1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid , often referred to as BCCP , is a non-proteinogenic amino acid. It plays a crucial role in the biosynthesis of the plant hormone ethylene . Ethylene is involved in various developmental processes and responses to both biotic and abiotic stresses in plants .


Synthesis Analysis

The asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid , a related compound, has been described in the literature. The process includes PTC alkylation (S N 2) , followed by homogeneous S N 2’ cyclization and disassembly of the resultant Ni(II) complex .


Molecular Structure Analysis

The molecular structure of (1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid consists of a cyclopropane ring with a carboxylic acid group attached. The stereochemistry at the two chiral centers is (1R,2S) . The butoxycarbonyl group provides stability and facilitates synthetic manipulations .


Chemical Reactions Analysis

(1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid participates in various chemical reactions. Notably, it serves as a precursor for the biosynthesis of ethylene. The conversion of methionine to S-adenosyl L-methionine (SAM) by SAM synthetase leads to the subsequent formation of 1-aminocyclopropane 1-carboxylic acid (ACC) via ACC synthase (ACS) . ACC is then oxidized to ethylene by ACC oxidase (ACO) . This pathway is critical for ethylene production in plants .

Scientific Research Applications

Synthesis and Structural Analysis

  • Facile Synthesis and Resolution: A study reported the preparation of enantiomerically pure cyclopropane analogues, demonstrating the stereoselectivity of cyclopropanation and efficiency in subsequent transformations (Jiménez et al., 2001).
  • Molecular Structure and Conformation: X-ray analysis was used to determine the molecular structure of a derivative of 1-aminocyclopropanecarboxylic acid, revealing insights into its molecular conformation and hydrogen bonding patterns (Cetina et al., 2003).
  • Chiral Auxiliary and Efficient Protecting Group: Cyclopropanation of alkenylboronic esters using a chiral auxiliary led to the development of boron-containing functionalized bicyclopropanes, useful in various chemical transformations (Luithle & Pietruszka, 2000).

Applications in Biochemistry and Polymer Science

  • Ethylene Precursor in Plants: Research identified a major conjugate of 1-aminocyclopropane-1-carboxylic acid in plants, contributing to the understanding of ethylene biosynthesis (Hoffman, Yang, & McKeon, 1982).
  • Polymer Synthesis: The radical polymerization of cyclic monomers derived from cyclopropane carboxylic acids led to the creation of hard, transparent, crosslinked polymers, indicating potential applications in materials science (Moszner et al., 1999).

Stereochemistry and Peptide Research

  • Stereoselective Synthesis in Peptide Coupling: Research achieved the stereoselective synthesis of cyclopropane carboxylic acid derivatives, which were then incorporated into dipeptides, highlighting applications in peptide chemistry (Meiresonne, Mangelinckx, & Kimpe, 2012).

properties

IUPAC Name

(1R,2S)-2-butoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-2-3-4-13-9(12)7-5-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSPVAXZXBCUSV-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid

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